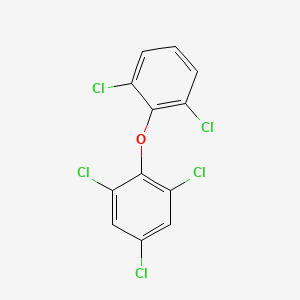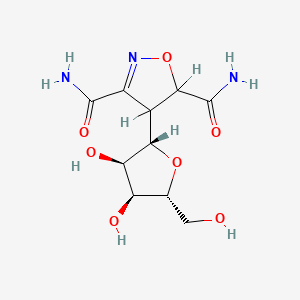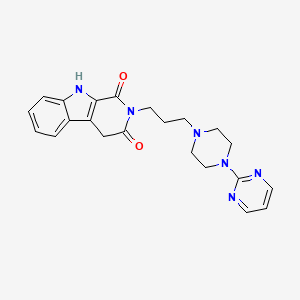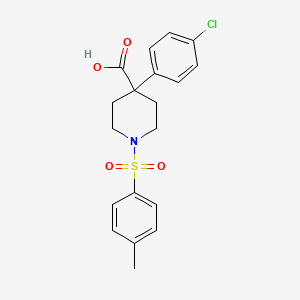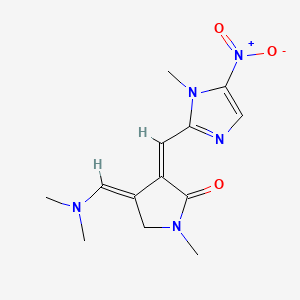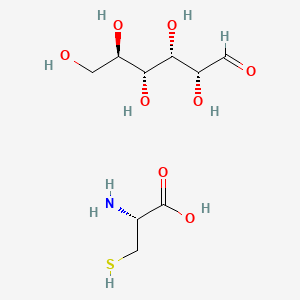
Hithiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hithiol is a thiol compound characterized by the presence of a sulfhydryl group (-SH). Thiols are known for their distinct odor, often described as “skunky” or "rotten egg-like" . They play crucial roles in various biological and chemical processes due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Thiols are typically synthesized from alkyl halides via nucleophilic substitution reactions. One common method involves the reaction of alkyl halides with sodium hydrosulfide (NaSH) to produce thiols. For example, 1-bromobutane reacts with sodium hydrosulfide to yield 1-butanethiol . this method can lead to the formation of sulfides as by-products due to secondary reactions. To overcome this, thiourea can be used as a nucleophile, which forms an alkyl isothiourea salt intermediate that is hydrolyzed to produce the desired thiol .
Industrial Production Methods: In industrial settings, thiols are often produced using similar nucleophilic substitution reactions but on a larger scale. The use of thiourea as a nucleophile is preferred to minimize by-product formation and improve yield .
Types of Reactions:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.
Substitution: Thiols can undergo nucleophilic substitution reactions, where the sulfhydryl group acts as a nucleophile.
Common Reagents and Conditions:
Oxidizing Agents: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrochloric acid, zinc.
Nucleophiles: Sodium hydrosulfide, thiourea.
Major Products:
Disulfides: Formed from the oxidation of thiols.
Sulfinic and Sulfonic Acids: Formed from further oxidation of thiols.
科学研究应用
Hithiol and other thiols have a wide range of applications in scientific research:
作用机制
The mechanism by which thiols exert their effects is primarily through their ability to donate electrons and participate in redox reactions. The sulfhydryl group readily donates electrons, making thiols potent reducing agents. This property is exemplified by glutathione, a tripeptide that serves as a principal antioxidant in cells . Thiols also form disulfide bonds, which are crucial for protein structure and function .
相似化合物的比较
Alcohols (R-OH): Contain a hydroxyl group instead of a sulfhydryl group.
Disulfides (R-S-S-R): Formed from the oxidation of thiols.
Sulfinic and Sulfonic Acids (R-SO2H, R-SO3H): Formed from further oxidation of thiols.
属性
CAS 编号 |
39322-47-9 |
|---|---|
分子式 |
C9H19NO8S |
分子量 |
301.32 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-sulfanylpropanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6.C3H7NO2S/c7-1-3(9)5(11)6(12)4(10)2-8;4-2(1-7)3(5)6/h1,3-6,8-12H,2H2;2,7H,1,4H2,(H,5,6)/t3-,4+,5+,6+;2-/m00/s1 |
InChI 键 |
GVEITDPWYKNDNJ-LGDQNDJISA-N |
手性 SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.C([C@@H](C(=O)O)N)S |
规范 SMILES |
C(C(C(C(C(C=O)O)O)O)O)O.C(C(C(=O)O)N)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


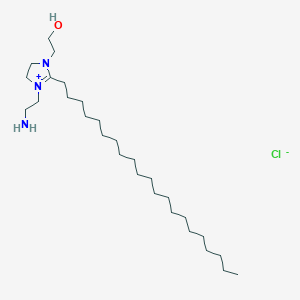
![N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline](/img/structure/B12691061.png)

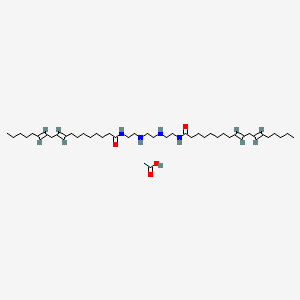
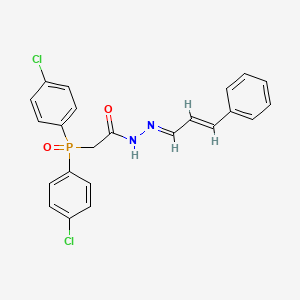
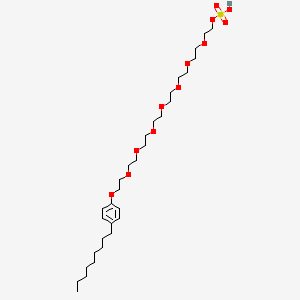
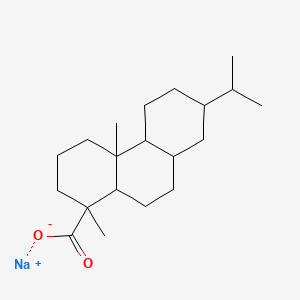
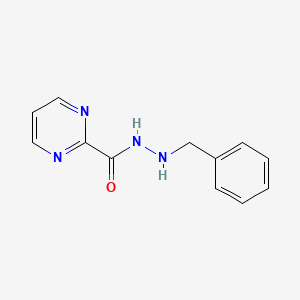
![3-(2-hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12691090.png)
